BenchChemオンラインストアへようこそ!

2-Ethyl-4-(methoxymethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine

Purity Quality Control Procurement Specification

2-Ethyl-4-(methoxymethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine (CAS 1422136‑33‑1) is a heterocyclic building block from the tetrahydropyrazolo[3,4‑c]pyridine family, incorporating a 2‑ethyl substituent on the pyrazole ring and a 4‑methoxymethyl group on the saturated pyridine ring. The scaffold is embedded in numerous clinical‑stage kinase inhibitors and CNS‑active candidates, making precise substitution pattern and purity critical for reproducible SAR campaigns.

Molecular Formula C10H17N3O
Molecular Weight 195.26 g/mol
Cat. No. B8110567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-4-(methoxymethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine
Molecular FormulaC10H17N3O
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESCCN1C=C2C(CNCC2=N1)COC
InChIInChI=1S/C10H17N3O/c1-3-13-6-9-8(7-14-2)4-11-5-10(9)12-13/h6,8,11H,3-5,7H2,1-2H3
InChIKeyYFQJXDNFTCSYDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-4-(methoxymethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine – Core Building Block for Pyrazolopyridine-Based Drug Discovery


2-Ethyl-4-(methoxymethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine (CAS 1422136‑33‑1) is a heterocyclic building block from the tetrahydropyrazolo[3,4‑c]pyridine family, incorporating a 2‑ethyl substituent on the pyrazole ring and a 4‑methoxymethyl group on the saturated pyridine ring [1]. The scaffold is embedded in numerous clinical‑stage kinase inhibitors and CNS‑active candidates, making precise substitution pattern and purity critical for reproducible SAR campaigns [2].

Why 2-Ethyl-4-(methoxymethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine Cannot Be Replaced by In‑Class Analogs


Closely related analogs such as the 4‑ethoxymethyl derivative, the 2‑methyl congener, or the 1‑ethyl‑7‑(methoxymethyl) regioisomer differ in at least one key property – molecular weight, lipophilicity, hydrogen‑bonding capacity, or steric bulk – that directly affects reactivity in downstream coupling reactions, metabolic stability of derived products, and batch‑to‑batch reproducibility . Simple interchange without quantitative qualification therefore risks altering lead‑optimization trajectories and procurement‑specification compliance.

Quantitative Differential Evidence for 2-Ethyl-4-(methoxymethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine vs. Closest Analogs


Purity Specification Advantage: ≥1% Higher Guaranteed Purity vs. Regioisomeric Analog

When sourced from ISO‑certified suppliers, 2‑ethyl‑4‑(methoxymethyl)‑4,5,6,7‑tetrahydro‑2H‑pyrazolo[3,4‑c]pyridine is offered with a minimum purity of 98% (NLT 98%), while the closest regioisomer, 1‑ethyl‑7‑(methoxymethyl)‑4,5,6,7‑tetrahydro‑1H‑pyrazolo[4,3‑c]pyridine, is typically listed at 97% purity . This ≥1% purity differential reduces the risk of confounding impurities in SAR studies and meets stricter procurement specifications for lead‑optimization campaigns.

Purity Quality Control Procurement Specification

Molecular Weight and Lipophilicity Advantage vs. 4‑Ethoxymethyl Analog for CNS Drug‑Property Space

The target compound exhibits a molecular weight of 195.26 Da and a calculated XLogP3 of −0.4, placing it within the preferred CNS drug‑property space (MW < 400 Da, logP 1–3) [1]. In contrast, the 4‑ethoxymethyl analog (CAS 1422059‑76‑4) has a molecular weight of 209.29 Da and a predicted density of 1.17 g/cm³, which typically correlates with increased lipophilicity and reduced aqueous solubility . The ~7% lower molecular weight of the methoxymethyl derivative may offer superior permeability and solubility profiles in early‑stage CNS lead optimization.

Physicochemical Properties Lipophilicity CNS Drug‑Likeness

Hydrogen‑Bond Donor Profile and Rotatable Bond Count vs. Regioisomeric Analog

The target compound presents exactly one hydrogen‑bond donor (the tetrahydro‑pyridine NH) and three hydrogen‑bond acceptors (N2 of pyrazole, pyridine N, and methoxy oxygen), with three rotatable bonds [1]. Although the 1‑ethyl‑7‑(methoxymethyl) regioisomer shares the same molecular formula (C10H17N3O), the different connectivity (N1‑ethyl vs. N2‑ethyl; C7‑methoxymethyl vs. C4‑methoxymethyl) alters the spatial presentation of the donor and acceptor atoms, potentially yielding divergent pharmacophore‑matching scores in structure‑based drug design .

Hydrogen Bonding Molecular Recognition Pharmacophore Matching

Scalable ISO‑Certified Supply with Documented Batch Consistency

2‑Ethyl‑4‑(methoxymethyl)‑4,5,6,7‑tetrahydro‑2H‑pyrazolo[3,4‑c]pyridine is manufactured under ISO‑certified quality systems and is designated as a critical API intermediate, ensuring batch‑to‑batch consistency and full traceability . In contrast, many in‑class analogs are offered only as screening compounds without documented quality‑system certification, increasing the risk of lot‑to‑lot variability in larger‑scale synthesis .

Supply Chain Batch Consistency ISO Certification

Procurement‑Prioritized Application Scenarios for 2-Ethyl-4-(methoxymethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine


Kinase‑Focused Fragment‑Based Drug Discovery (FBDD)

The low molecular weight (195.26 Da), balanced lipophilicity (XLogP3 −0.4), and a single hydrogen‑bond donor make this compound an ideal fragment for kinase ATP‑binding site screening. The 2‑ethyl substitution provides a vector for further elaboration without introducing excessive steric bulk [1]. Its ≥98% purity ensures minimal interference from by‑products in biophysical assays such as SPR and ITC .

Central Nervous System (CNS) Lead Optimization

With a molecular weight well below 300 Da and a computed logP in the optimal range for CNS penetration, this scaffold serves as a privileged starting point for CNS‑active programs targeting depression, anxiety, or neurodegeneration [1]. The 4‑methoxymethyl group can be further functionalized to modulate metabolic stability while maintaining desirable brain‑penetration parameters .

Structure–Activity Relationship (SAR) Expansion of Pyrazolopyridine Libraries

The compound is a versatile intermediate for parallel synthesis of diverse 2,4‑disubstituted tetrahydropyrazolo[3,4‑c]pyridine libraries. The ISO‑certified supply chain and documented batch consistency support reproducible SAR studies across multiple laboratories [1]. In comparison, the 4‑ethoxymethyl analog introduces an additional methylene unit that shifts lipophilicity unfavorably for certain target classes .

Alternative to 1‑Ethyl‑7‑(methoxymethyl) Regioisomer in Selective Kinase Targeting

When N2‑ethyl substitution is preferred over N1‑ethyl for steric or electronic reasons (e.g., to avoid clashes in the kinase hinge region), this regioisomer provides a direct replacement with a distinct hydrogen‑bond presentation [1]. Pre‑competitive screening data indicate that small regioisomeric shifts can lead to >10‑fold differences in kinase selectivity profiles .

Quote Request

Request a Quote for 2-Ethyl-4-(methoxymethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.